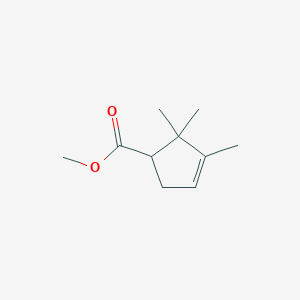
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O2. It is a derivative of cyclopentene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters, depending on the nucleophile used.
科学的研究の応用
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various materials.
作用機序
The mechanism of action of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reactivity is exploited in various chemical transformations and biological processes.
類似化合物との比較
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl groups.
Methyl 3-cyclopentene-1-carboxylate: Another related compound with a similar core structure.
Uniqueness
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. This structural feature distinguishes it from other cyclopentene derivatives and contributes to its specific applications in research and industry .
特性
CAS番号 |
61014-40-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(9(11)12-4)10(7,2)3/h5,8H,6H2,1-4H3 |
InChIキー |
HLOKTALAKNKDBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


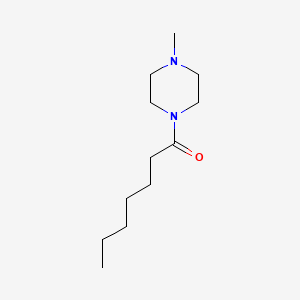
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

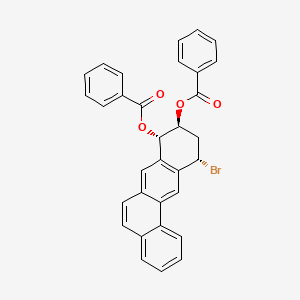
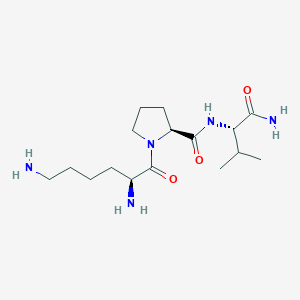
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
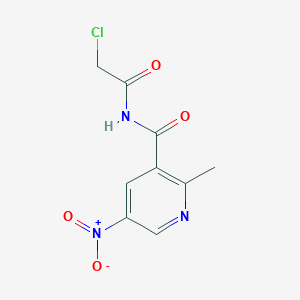



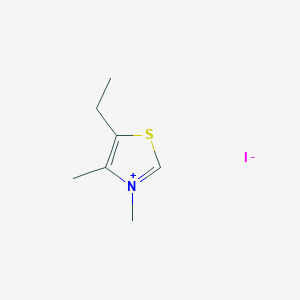

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)

